2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H3BrClNO2S2 and a molecular weight of 276.56 g/mol It is a brominated thiazole derivative, characterized by the presence of both bromine and sulfonyl chloride functional groups
Preparation Methods
The synthesis of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride typically involves the bromination of 5-methyl-1,3-thiazole followed by sulfonylation. One common synthetic route includes the reaction of 5-methyl-1,3-thiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The sulfonyl chloride group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved.
Scientific Research Applications
2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and sulfonyl chloride groups allows for various interactions at the molecular level, contributing to its overall activity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride include:
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride: Differing in the position of the methyl and sulfonyl chloride groups.
5-Bromo-2,1,3-benzothiadiazole: A benzothiadiazole derivative with similar bromine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c1-2-3(11(6,8)9)7-4(5)10-2/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYESNUDKBXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090710-30-6 |
Source
|
Record name | 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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